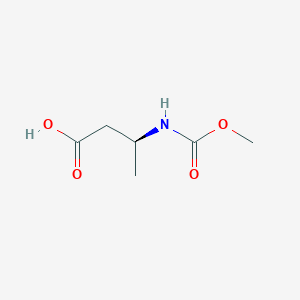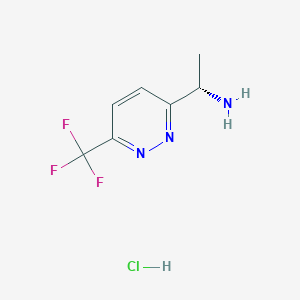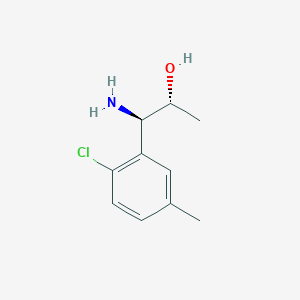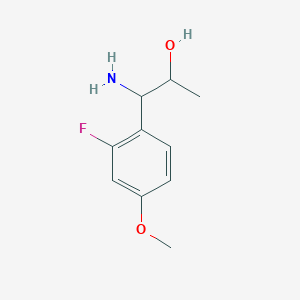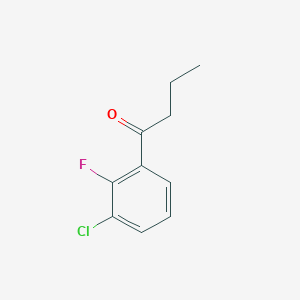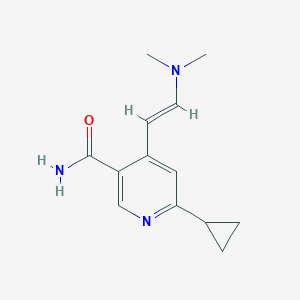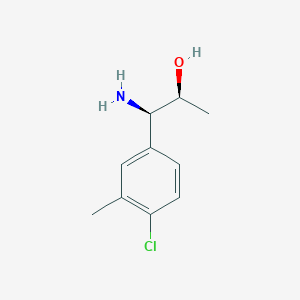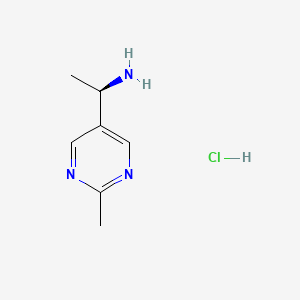
(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is a chiral amine compound with a pyrimidine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylpyrimidine.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, including reductive amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in asymmetric synthesis due to its chiral nature.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicine, ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals, where its unique properties are leveraged to create effective products.
Wirkmechanismus
The mechanism of action of ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride
- 1-(2-Methylpyrimidin-5-YL)ethan-1-amine
- 2-Methylpyrimidine derivatives
Uniqueness
®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is unique due to its chiral nature, which allows it to interact selectively with other chiral molecules. This property makes it particularly valuable in asymmetric synthesis and drug development, where chirality plays a crucial role in the efficacy and safety of pharmaceutical compounds.
Eigenschaften
Molekularformel |
C7H12ClN3 |
|---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
(1R)-1-(2-methylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5(8)7-3-9-6(2)10-4-7;/h3-5H,8H2,1-2H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
LHCCIQSEEUPJKA-NUBCRITNSA-N |
Isomerische SMILES |
CC1=NC=C(C=N1)[C@@H](C)N.Cl |
Kanonische SMILES |
CC1=NC=C(C=N1)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


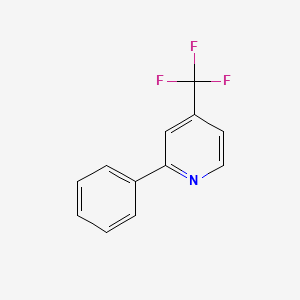
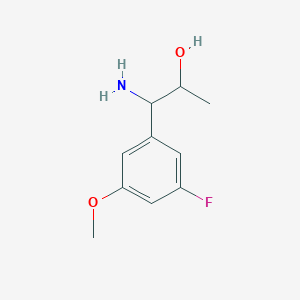


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)

